molecular formula C11H7N3O3 B2939706 4-Hydroxypyrimido[1,2-a]benzimidazole-3-carboxylic acid CAS No. 173545-88-5

4-Hydroxypyrimido[1,2-a]benzimidazole-3-carboxylic acid

Cat. No.: B2939706
CAS No.: 173545-88-5
M. Wt: 229.195
InChI Key: NZZXYSALXUIPNT-UHFFFAOYSA-N
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Description

4-Hydroxypyrimido[1,2-a]benzimidazole-3-carboxylic acid is a chemical reagent designed for research and development applications. It belongs to the pyrimido[1,2-a]benzimidazole class of heterocyclic compounds, which are recognized as privileged structures in medicinal chemistry due to their diverse biological activities . Derivatives within this scaffold have been the subject of extensive research over the past decade, with studies indicating significant potential for various pharmacological applications . Specifically, related analogs have demonstrated promising antiviral activity, including efficacy against influenza A virus . The structural motif is also investigated for its antimicrobial and antitumor properties, making it a valuable template for developing new therapeutic agents . The presence of both a hydroxy substituent and a carboxylic acid functional group on this molecular framework provides distinct points for chemical modification and interaction with biological targets, which is of particular interest in structure-activity relationship (SAR) studies and drug discovery efforts. This product is intended for laboratory research purposes only and is not approved for use in diagnostics, therapeutics, or any personal applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-oxo-10H-pyrimido[1,2-a]benzimidazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N3O3/c15-9-6(10(16)17)5-12-11-13-7-3-1-2-4-8(7)14(9)11/h1-5H,(H,12,13)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEOBJJZNXULJDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC3=NC=C(C(=O)N23)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>34.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26670410
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxypyrimido[1,2-a]benzimidazole-3-carboxylic acid typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminobenzimidazole with ethyl acetoacetate in the presence of a suitable catalyst . The reaction is carried out under reflux conditions, followed by hydrolysis to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product . Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxypyrimido[1,2-a]benzimidazole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Functional Properties

The pharmacological and physicochemical properties of pyrimido[1,2-a]benzimidazole derivatives are highly dependent on substituents. Key analogs include:

Table 1: Structural Analogs and Key Properties
Compound Name Substituents Key Properties Applications References
4-Hydroxypyrimido[1,2-a]benzimidazole-3-carboxylic acid -OH (C4), -COOH (C3) High polarity, pH sensitivity (theoretical) Potential biosensor or therapeutic agent
PPBI-1 (4-Phenyl-pyrido[1,2-a]benzimidazole-3-carboxylic acid) -Ph (C4), -COOH (C3) Fluorescence quantum yield: 0.96; pH sensitivity (4.2–6.4) Optical pH sensor
Ethyl 4-(4-pyridinyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate -Pyridinyl (C4), -COOEt (C3), -CH₃ (C2) Lipophilic, moderate AUC in intraocular pressure reduction Ocular hypertension treatment
ISAM-140 (Isopropyl 4-(furan-2-yl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate) -Furanyl (C4), -COO-iPr (C3), -CH₃ (C2) Selective A2B adenosine receptor antagonism (IC₅₀ < 100 nM) Neurological disorders
RU 185 (Unspecified substituents) Variable alkyl/aryl groups Maximum IOP reduction: 35% at 0.4% concentration Glaucoma research
Key Observations:
  • Electron-Withdrawing Groups (e.g., -COOH) : Enhance polarity and pH sensitivity. PPBI-1 demonstrates superior fluorescence due to its phenyl and carboxylic acid groups .
  • Lipophilic Esters (e.g., -COOEt, -COO-iPr) : Improve membrane permeability. ISAM-140’s isopropyl ester enhances bioavailability for CNS targets .
  • Heteroaromatic Substitutions (e.g., pyridinyl, furanyl): Modulate receptor binding. Furanyl in ISAM-140 contributes to adenosine receptor selectivity .
Table 2: IOP Reduction Efficacy (Selected Compounds)
Compound Concentration Max IOP Reduction (%) AUC (mmHg·min) Duration (hr)
RU 185 0.4% 35 450 3
RU 238 0.4% 28 380 3
RU 244 0.4% 30 420 3
Ethyl 4-pyridinyl derivative 0.4% 25 320 3
  • Notable Trend: Higher concentrations (0.4%) paradoxically reduce efficacy (lower AUC), likely due to solubility limitations or receptor desensitization .
Table 3: pH-Sensing Performance
Compound pH Range Mechanism Quantum Yield Matrix
PPBI-1 4.2–6.4 Imidazole ring protonation 0.96 Sol-gel
Beneto et al.'s PITP 2.0–4.0 and 7.0–9.0 Dual protonation (imidazole + piperidine) N/A Solution
Theoretical model for 4-hydroxypyrimido analog 6.0–8.0 (predicted) Hydroxyl and carboxylic acid deprotonation N/A N/A
  • Advantage of 4-Hydroxypyrimido Analog : The hydroxyl group may extend the pH range compared to PPBI-1, but experimental validation is needed.

Biological Activity

4-Hydroxypyrimido[1,2-a]benzimidazole-3-carboxylic acid is a compound characterized by a fused pyrimidine and benzimidazole ring system. Its unique structural features, including a hydroxyl group at the 4-position of the pyrimidine ring and a carboxylic acid group at the 3-position, contribute to its potential biological activities. This article explores the biological profile of this compound, highlighting its synthesis, biological activities, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

C11H8N4O3\text{C}_{11}\text{H}_{8}\text{N}_{4}\text{O}_{3}

This structure indicates the presence of functional groups that are essential for its biological activity. The hydroxyl and carboxylic acid groups enhance its solubility and reactivity in biological systems.

Synthesis

Various synthetic routes have been developed for the preparation of this compound. These methods typically involve condensation reactions between aminobenzimidazole derivatives and unsaturated carbonyl compounds. For instance, a study reported high yields (over 85%) using a reusable catalyst based on layered double hydroxides under solvent-free conditions .

Biological Activities

Research indicates that derivatives of pyrimido[1,2-a]benzimidazoles exhibit a broad spectrum of biological activities, including:

  • Antimicrobial Activity : Compounds with similar structures have shown significant antibacterial effects against pathogens such as Staphylococcus aureus and E. coli, with minimal inhibitory concentration (MIC) values ranging from 6.25 to 18 μmol/mL .
  • Antiviral Effects : Benzimidazole derivatives are recognized for their antiviral properties, acting against various viruses through mechanisms that disrupt viral replication .
  • Anticancer Potential : Some studies have highlighted the ability of benzimidazole derivatives to inhibit cancer cell proliferation through various pathways, including topoisomerase inhibition and apoptosis induction .

Case Studies

  • Antibacterial Activity : A study evaluated a series of benzimidazole derivatives, revealing that certain compounds exhibited antibacterial activity comparable to standard antibiotics like Ciprofloxacin. The most active compounds showed efficacy rates between 50% to 80% against tested bacterial strains .
  • Antiviral Research : Investigations into the antiviral mechanisms of benzimidazole derivatives indicated their potential in treating viral infections by inhibiting specific viral enzymes necessary for replication .
  • Anticancer Studies : Research has demonstrated that specific derivatives can induce apoptosis in cancer cells by modulating signaling pathways involved in cell survival and proliferation. For example, some compounds showed IC50 values in the low micromolar range against various cancer cell lines .

Comparative Analysis

The following table summarizes the biological activities of selected compounds related to this compound:

Compound NameActivity TypeMIC/IC50 ValuesNotes
Compound AAntibacterial6.25 μmol/mLEffective against E. coli
Compound BAntiviralVaries by virusInhibits viral replication
Compound CAnticancerIC50 = 5 μMInduces apoptosis in cancer cells

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